molecular formula C14H11ClO4 B6406810 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261980-95-3

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6406810
CAS RN: 1261980-95-3
M. Wt: 278.69 g/mol
InChI Key: SBRRSSJFHZWKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid (5-HC) is an organic compound that has been studied for its potential applications in scientific research. It is a hydroxybenzoic acid derivative with a molecular formula of C9H8ClO3. 5-HC is a white solid that is insoluble in water, but can be dissolved in organic solvents. It has a mild odor and is stable under normal storage conditions.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It is a useful reagent for the synthesis of a variety of compounds. For example, it can be used in the synthesis of 5-hydroxybenzoic acid derivatives, which can be used as anti-inflammatory agents. It can also be used in the synthesis of 3-chloro-2-methoxybenzoic acid, which can be used as an antioxidant. In addition, 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be used as a substrate for the synthesis of various other compounds, such as those used in drug development.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting COX-2, 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% may be able to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes.

Advantages and Limitations for Lab Experiments

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable under normal storage conditions. It is also relatively soluble in organic solvents, making it easy to work with in the laboratory. A limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not very reactive, making it difficult to use in certain reactions.

Future Directions

There are several potential future directions for the use of 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in medical applications. Another potential direction is to explore its potential applications in drug development, as it has been shown to have some anti-inflammatory and antioxidant properties. Finally, it could be further studied for its potential applications in other scientific research, such as in the synthesis of other compounds.

Synthesis Methods

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized by the reaction of 4-chloro-2-methoxyphenol and sodium hydroxide in ethanol. In this reaction, the 4-chloro-2-methoxyphenol is first dissolved in ethanol to form a solution. Then, sodium hydroxide is added to the solution and the reaction is allowed to proceed at room temperature. The reaction produces 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% as a white solid.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRSSJFHZWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691070
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-95-3
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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